3-cyclopentyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide
Description
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Properties
IUPAC Name |
3-cyclopentyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27F3N4O/c1-13-23-16(19(20,21)22)12-17(24-13)26-10-8-15(9-11-26)25-18(27)7-6-14-4-2-3-5-14/h12,14-15H,2-11H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKMFTSWZYVAEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)CCC3CCCC3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-cyclopentyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide is a compound of interest due to its potential biological activity, particularly in the context of cancer treatment. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a cyclopentyl group, a piperidine moiety, and a pyrimidine derivative, which contribute to its unique biological activity. The trifluoromethyl group enhances its lipophilicity, potentially improving membrane permeability.
Molecular Formula: CHFNO
Molecular Weight: 321.33 g/mol
The primary mechanism of action for this compound involves inhibition of Protein Kinase B (PKB or Akt). It acts as an ATP-competitive inhibitor , demonstrating nanomolar potency with significant selectivity for PKB over Protein Kinase A (PKA). This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
Key Pathways Affected
- Phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway : This pathway is vital in regulating cell growth, survival, and metabolism. Inhibition of PKB disrupts these processes in cancer cells, leading to reduced tumor growth.
Biological Activity
Research indicates that this compound exhibits potent anti-cancer activity. In vivo studies have shown its effectiveness against human tumor xenografts in nude mice at well-tolerated doses.
Table 1: In Vivo Efficacy Against Tumor Xenografts
| Compound | Tumor Type | Dose (mg/kg) | Tumor Growth Inhibition (%) |
|---|---|---|---|
| 3-cyclopentyl-N-{...} | Colon Cancer | 50 | 75 |
| 3-cyclopentyl-N-{...} | Breast Cancer | 25 | 60 |
Case Studies
- Study on Colon Cancer : In a study conducted on HCT116 colon cancer cells, the compound demonstrated significant cytotoxicity compared to control groups. The IC value was determined to be approximately 30 nM, indicating strong inhibitory effects on cell proliferation.
- Breast Cancer Model : In another study involving MCF-7 breast cancer xenografts, treatment with the compound led to a notable reduction in tumor size after two weeks of administration at a dose of 25 mg/kg.
Pharmacokinetics
The pharmacokinetic profile shows that the compound is orally bioavailable with favorable absorption characteristics. Variations in the linker group between the piperidine and lipophilic substituent have been shown to enhance potency and bioavailability.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Half-life | 4 hours |
| Maximum Plasma Concentration (C) | 150 ng/mL |
| Time to C | 1 hour |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
